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Quinoline alkaloid -

Quinoline alkaloid

Catalog Number: EVT-10902033
CAS Number:
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[(R)-[(2S,4R,5R)-5-Vinyl-1-azabicyclo[2.2.2]octane-2-yl]hydroxymethyl]-6-methoxyquinoline is a natural product found in Cinchona calisaya, Festuca ovina, and other organisms with data available.
Quinine Sulfate is the sulfate salt form of the quinidine alkaloid isolate quinine. Quinine has many mechanisms of action, including reduction of oxygen intake and carbohydrate metabolism; disruption of DNA replication and transcription via DNA intercalation; and reduction of the excitability of muscle fibers via alteration of calcium distribution. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.
Source

Quinoline alkaloids are predominantly sourced from the Cinchona tree, native to South America. The bark of these trees contains various alkaloids that have been utilized historically in traditional medicine and are now integral to modern pharmacology. Other sources include certain marine organisms and plants from the Rutaceae family, which also produce related compounds with diverse biological activities.

Classification

Quinoline alkaloids can be classified based on their structural features and biosynthetic origins:

  1. True Alkaloids: These are derived from amino acids and contain a nitrogen atom within a heterocyclic structure.
  2. Protoalkaloids: These compounds are also derived from amino acids but do not contain a heterocyclic ring.
  3. Pseudoalkaloids: Unlike true alkaloids, these compounds do not derive directly from amino acids but may originate from other pathways involving amino acid precursors.
Synthesis Analysis

Methods

The synthesis of quinoline alkaloids can be achieved through various methods, including:

  • Cycloaddition Reactions: These reactions involve the formation of cyclic compounds through the addition of two or more reactants.
  • Metal-Catalyzed Coupling Processes: This method utilizes metal catalysts to facilitate the formation of carbon-carbon bonds, enabling the construction of complex quinoline structures.

Technical Details

Recent studies have proposed metal-free approaches for synthesizing quinoline alkaloids, focusing on intramolecular cyclization and oxidation processes. For example, dihydroquinolin-4-ones serve as common precursors in these synthetic routes, allowing for efficient production with yields ranging from 60% to 97% under optimized conditions .

Molecular Structure Analysis

Structure

The basic structure of quinoline consists of a bicyclic compound with the formula C9H7NC_9H_7N. The molecular framework includes a six-membered benzene ring fused to a five-membered pyridine ring.

Data

Key structural data includes:

  • Molecular Weight: Approximately 133.16 g/mol
  • Melting Point: Varies depending on specific derivatives
  • Solubility: Quinoline is sparingly soluble in water but soluble in organic solvents like ethanol and ether.
Chemical Reactions Analysis

Reactions

Quinoline alkaloids undergo various chemical reactions that can modify their structure and enhance their biological activity:

  • Oxidation Reactions: Quinoline derivatives can be oxidized to form more reactive species.
  • Substitution Reactions: The nitrogen atom in the quinoline ring can participate in electrophilic substitution reactions, allowing for functional group modifications.

Technical Details

The reactivity of quinoline alkaloids is influenced by their electronic structure, particularly the presence of electron-donating or withdrawing groups attached to the aromatic rings. This affects their behavior in both synthetic chemistry and biological interactions .

Mechanism of Action

Process

The mechanism by which quinoline alkaloids exert their biological effects typically involves interaction with specific molecular targets within cells:

  • Antimalarial Activity: Quinine acts by interfering with the parasite's ability to digest hemoglobin, leading to toxic accumulation within the parasite.
  • Antiplatelet Effects: Some quinoline derivatives inhibit platelet aggregation, providing therapeutic benefits in cardiovascular diseases.

Data

Research indicates that quinine's mechanism involves complex biochemical pathways that modulate cellular signaling and metabolic processes, contributing to its efficacy as an antimalarial agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Quinoline is a colorless to pale yellow liquid with a characteristic odor.
  • Density: Approximately 1.09 g/cm³
  • Boiling Point: Around 237 °C

Chemical Properties

  • Reactivity: Quinoline is known for its basicity due to the nitrogen atom in its structure, making it capable of forming salts with acids.
  • Stability: Generally stable under standard conditions but can undergo degradation when exposed to strong oxidizing agents.
Applications

Scientific Uses

Quinoline alkaloids have diverse applications in scientific research and medicine:

  • Pharmacology: Used extensively as antimalarial agents; quinine remains a critical treatment for malaria.
  • Analytical Chemistry: Employed as standards in chromatographic techniques for quantifying other compounds due to their distinctive properties .
  • Synthetic Chemistry: Serve as building blocks in the synthesis of novel pharmaceuticals with enhanced therapeutic profiles.
Biosynthesis Pathways and Metabolic Engineering

Anthranilic Acid as a Biogenetic Precursor

Anthranilic acid (2-aminobenzoic acid) serves as the fundamental building block for a vast array of quinoline alkaloids across diverse plant families, most notably the Rutaceae and Rubiaceae [1] [4]. This aromatic amine originates directly from the shikimate pathway, specifically as a metabolite of tryptophan degradation via the kynurenine pathway [1] [9]. Its structure, featuring both an amino group and a carboxylic acid function, provides the reactive sites necessary for condensation and cyclization reactions that generate the core quinoline scaffold [4] [6].

The initial biosynthetic step involves the activation of anthranilic acid, typically by conversion to an acyl-CoA thioester (anthraniloyl-CoA). This activated form then undergoes condensation reactions with various carbon donors. Crucially, the nature of the second precursor determines the major structural classes of quinoline alkaloids [4] [9]:

  • Acridone Alkaloids: Anthraniloyl-CoA condenses with three molecules of malonyl-CoA. This polyketide extension is followed by cyclization and dehydration, yielding the tricyclic acridone nucleus (e.g., acronycine). This pathway is predominant in the Rutaceae [4].
  • Simple 2-Substituted Quinolin-4(1H)-ones: Condensation occurs with acetate or acetyl-CoA derivatives, leading to alkaloids like 4-hydroxy-2-quinolone, which often serve as intermediates for more complex structures [4] [6].
  • Furoquinoline and Pyranoquinoline Alkaloids: Anthraniloyl-CoA condenses with isoprenoid units, primarily dimethylallyl diphosphate (DMAPP) or geranyl diphosphate (GPP). The prenyl moiety is subsequently cyclized to form fused furan or pyran rings characteristic of these subgroups [1] [2] [4].
  • Cinchona Alkaloids (Quinine, Quinidine): In the Rubiaceae, anthranilic acid contributes the quinoline portion. However, biosynthesis involves a complex merger with the monoterpenoid indole alkaloid pathway. Tryptophan-derived strictosidine undergoes rearrangement, and anthranilic acid (or a derivative) is incorporated later to form the quinoline ring system of quinine and its congeners [8] [9]. This represents a distinct branch from the primarily anthranilate-polyketide or anthranilate-prenyl routes dominant in the Rutaceae.

Table 1: Major Quinoline Alkaloid Classes Derived from Anthranilic Acid and their Key Intermediates

Alkaloid ClassSecond PrecursorKey Initial Condensation ProductExample AlkaloidsPrimary Plant Source
Acridone Alkaloids3 x Malonyl-CoAN-Methylanthraniloyl-CoA:Malonyl CoA adductAcronycine, RutacridoneRutaceae
2-Substituted Quinolin-4(1H)-onesAcetyl-CoA/Acetate4-Hydroxy-2-quinolone-Rutaceae, Bacteria
Furoquinoline AlkaloidsDMAPP/GPPPrenylated 4-hydroxy-2-quinolone (e.g., Dictamnine precursor)Dictamnine, Skimmianine, MaculineRutaceae
Pyranoquinoline AlkaloidsDMAPP/GPPPrenylated 4-hydroxy-2-quinoloneFlindersine, MaculosidineRutaceae
Cinchona AlkaloidsSecologanin (Terpenoid Indole)Complex rearrangement from strictosidineQuinine, Quinidine, CinchonineRubiaceae (Cinchona sp.)

Interestingly, anthranilic acid-derived quinoline alkaloids are not exclusive to plants. Recent research has identified their production in microorganisms, including bacteria (Pseudomonas) and fungi (Penicillium, Aspergillus), expanding the biogenetic scope [4] [7]. Fungal pathways, exemplified by penigequinolones and aspoquinolones, often involve unique amino acid combinations (e.g., anthranilic acid with valine or isoleucine) and specialized enzymatic steps like non-ribosomal peptide synthetase (NRPS) assembly [4] [7].

Furoquinoline Formation in Rutaceae

Furoquinoline alkaloids represent a structurally distinct and pharmacologically significant subgroup characterized by a furan ring fused to the quinoline nucleus, typically at positions C-7 and C-8 [1] [2] [6]. The Rutaceae family (citrus, rue family) is the primary natural source of these compounds, with genera like Ruta, Dictamnus, Skimmia, Vepris, Choisya, and Haplophyllum being particularly rich [1] [2] [4].

Biosynthesis proceeds through a well-defined coumarin-linked pathway, diverging from the initial anthranilate-derived intermediates [2] [4] [6]:

  • 4-Hydroxy-2-quinolone Formation: Anthranilic acid is converted to 4-hydroxy-2-quinolone. This serves as the central precursor scaffold.
  • C-Prenylation: The key branching step involves regiospecific prenylation at the C-3 position of the 4-hydroxy-2-quinolone ring. This reaction is catalyzed by a prenyltransferase utilizing DMAPP as the prenyl donor, yielding derivatives like 3-(3-methylbut-2-en-1-yl)-4-hydroxy-2-quinolone.
  • Cyclization to Dihydrofuran (Dihydrofuroquinoline): The prenyl side chain undergoes intramolecular cyclization onto the adjacent oxygen atom at C-4. This ether formation, catalyzed by cytochrome P450 monooxygenases or potentially specific cyclases, generates the dihydrofuran ring system, producing alkaloids like platydesmine (also known as haplopine or 4-hydroxy-3-(3-methyl-2-butenyl)-2-quinolone undergoing cyclization) or flindersiamine precursors [2] [4] [6].
  • Dehydrogenation/Aromatization: The dihydrofuran ring is subsequently dehydrogenated to form the fully aromatic furan ring. This oxidation step yields the characteristic furoquinoline skeleton found in dictamnine and skimmianine. The enzyme(s) responsible are likely oxidoreductases, though their molecular characterization in plants is still evolving [2] [6].
  • Further Modifications: The core furoquinoline structure undergoes various enzymatic tailoring reactions, including:
  • O-Methylation: Addition of methoxy groups (e.g., at C-4, converting dictamnine to skimmianine).
  • O-Prenylation: Addition of prenyl chains to oxygen atoms (e.g., at C-4 or on the furan ring oxygen).
  • Oxidation: Hydroxylation at various positions on the quinoline or furan rings.
  • Additional Cyclizations: Rarely, formation of more complex polycyclic systems. These modifications generate the vast structural diversity observed within this class, exemplified by compounds like haplamine, evoxine, robustine, and anhydroevoxine [2] [6].

Table 2: Key Furoquinoline Alkaloids and their Occurrence in Rutaceae Species

Alkaloid NameCore Structure FeaturesCommon Plant SourcesBiosynthetic Notes
DictamnineUnsubstituted furo[2,3-b]quinolineDictamnus albus, Ruta graveolensParent compound; formed via aromatization of dihydro precursor
Skimmianine4,7,8-Trimethoxyfuro[2,3-b]quinolineSkimmia japonica, Zanthoxylum spp.O-Methylation of dictamnine-like precursor
Haplopine4,7-Dimethoxyfuro[2,3-b]quinolineHaplophyllum spp.-
Robustine6,8-Dimethoxyfuro[2,3-b]quinolineHaplophyllum robustum, Vepris spp.-
Maculine4-Methoxyfuro[2,3-b]quinolineRuta spp., Boenninghausenia spp.-
Flindersiamine4-Methoxyfuro[2,3-b]quinoline (often with 8-substituents)Flindersia spp.May derive from cyclization of prenyloxyquinolones
AnhydroevoxineModified furoquinolineEvodia spp., Choisya ternataExhibits strong antioxidant activity [2]
ChoisyineModified furoquinolineChoisya ternataAntioxidant activity [2]
Haplamine4,8-Dimethoxyfuro[2,3-b]quinolineHaplophyllum spp.Cytotoxic and antifungal properties [6]

The pathway demonstrates significant branch points and reversibility under certain conditions. For instance, prenylation can sometimes occur at oxygen (O-prenylation) before or instead of C-prenylation, leading to linear prenyloxy derivatives that may or may not cyclize later [4]. Furthermore, the loss of the isopropyl group from intermediates like platydesmine via hydroxylation and fragmentation is a key step in forming certain furoquinolines lacking the full prenyl side chain [2].

Enzymology of Prenylation and Cyclization

The introduction and modification of prenyl side chains are critical transformations dictating the structural diversity and biological activity of quinoline alkaloids. These reactions are catalyzed by specialized prenyltransferases, which transfer prenyl groups (isopentenyl diphosphate, IPP; or dimethylallyl diphosphate, DMAPP) to acceptor molecules, primarily aromatic rings (C-prenylation) or heteroatoms like oxygen/nitrogen (O/N-prenylation) [4] [7].

  • Prenyltransferases (PTs):
  • Membrane-Bound PTs: Traditional plant aromatic PTs, like those involved in flavonoid biosynthesis, are often membrane-associated soluble enzymes utilizing DMAPP. These are likely responsible for the initial prenylation steps in quinoline alkaloid pathways, such as the C-3 prenylation of 4-hydroxy-2-quinolone in furoquinoline biosynthesis. They exhibit varying regioselectivity (e.g., C-3 vs O-prenylation on quinolone rings) and chain length specificity (DMAPP vs GPP) [4].
  • ABBA PTs: Recent discoveries, particularly in microbial quinoline alkaloid biosynthesis (e.g., penigequinolones, aspoquinolones), have revealed soluble tandem ABBA prenyltransferases (named after a conserved beta-barrel fold). These enzymes exhibit remarkable catalytic versatility, often performing multiple prenylations in succession on the quinoline scaffold. For example, PenI and PenH from the penigequinolone pathway catalyze sequential prenylations at different positions on the quinoline core, significantly increasing molecular complexity [7].
  • Cyclization Enzymes: Following prenylation, cyclization reactions create fused ring systems (furan, pyran, dihydrofuran). These transformations involve distinct enzymatic mechanisms:
  • Cytochrome P450 Monooxygenases: These heme-thiolate enzymes are pivotal in ether formation for furo/pyranoquinoline biosynthesis. They catalyze the oxidation of the prenyl side chain, facilitating intramolecular attack by the phenolic oxygen (at C-4 of the quinolone) to form the dihydrofuran or dihydropyran ring. Evidence suggests specific P450s catalyze the cyclization of prenylated intermediates like those leading to platydesmine [4] [7].
  • Epoxide-Forming Enzymes: Prenyl side chains can be epoxidized by P450 epoxidases. These epoxides are highly reactive intermediates.
  • Epoxide-Opening Enzymes: This is where novel enzymology has been recently elucidated in fungal pathways. Brønsted Acid Enzymes catalyze cationic rearrangements of epoxides under physiological conditions, a reaction typically requiring strong acid in organic synthesis.
  • PenF (Penigequinolone Pathway): Catalyzes a carbocation rearrangement of a quinoline epoxide intermediate. This involves epoxide protonation, cleavage, and a stereospecific 1,2-alkyl shift resulting in a quaternary carbon center, a key step in penigequinolone biosynthesis [7].
  • AsqO (Aspoquinolone Pathway): Catalyzes a 3-exo-tet cyclization of a bis-epoxyfarnesyl side chain attached to a quinoline. This complex transformation forges the characteristic cyclopropane–tetrahydrofuran ring system found in aspoquinolones [7]. These enzymes represent a novel class of epoxide-modifying enzymes in natural product biosynthesis.
  • Non-Heme Dioxygenases: Found in pathways like viridicatin biosynthesis (fungal quinolin-2-ones), these enzymes catalyze atypical oxidations of 6,7-bicyclic systems to form the 6,6-quinolone core, though not directly involved in prenyl cyclization [7].

Table 3: Key Enzymes Involved in Prenylation and Cyclization of Quinoline Alkaloids

Enzyme Class/NameReaction CatalyzedMechanism/Key FeaturesPathway Example
Membrane-Bound Prenyltransferase (PT)C- or O-Prenylation of quinoline/quinolone nucleusTransfers DMAPP/GPP; Regioselective (e.g., C-3 of 4-hydroxy-2-quinolone)Furoquinoline (Rutaceae)
Tandem ABBA PT (e.g., PenI, PenH)Sequential prenylations on quinoline coreSoluble enzymes; Multiple prenyl transfers; Catalytic versatilityPenigequinolone (Fungal)
Cytochrome P450 MonooxygenaseCyclization via epoxidation or direct oxidation/ether formationForms dihydrofuran/dihydropyran rings from prenyl side chainFuro/Pyranoquinoline (Rutaceae)
P450 EpoxidaseEpoxidation of prenyl side chainGenerates reactive epoxide intermediatesVarious prenylated quinoline pathways
Brønsted Acid Epoxide Rearrangement Enzyme (e.g., PenF)Carbocation rearrangement of epoxide (1,2-alkyl shift)Forms quaternary carbon center; Stabilizes carbocation intermediatePenigequinolone (Fungal)
Brønsted Acid Epoxide Cyclase (e.g., AsqO)3-exo-tet cyclization of bis-epoxyfarnesyl chainForges cyclopropane–tetrahydrofuran ring systemAspoquinolone (Fungal)
Non-Heme DioxygenaseAromatic oxidation forming quinolone coreConverts bicyclic systems to 6,6-quinolonesViridicatin (Fungal)

The interplay between prenylation specificity and the subsequent cyclization enzymes defines the structural fate of the alkaloid precursor. Understanding the precise substrate specificity, regio- and stereochemistry of these enzymes is crucial for metabolic engineering efforts aimed at producing specific alkaloid scaffolds or novel analogs.

Metabolic Channeling in Cinchona Species

Cinchona species (Rubiaceae) are renowned as the commercial source of the antimalarial quinoline alkaloids quinine and quinidine, along with their diastereomers cinchonine and cinchonidine. The biosynthesis of these complex molecules involves an intricate merger of pathways: the shikimate pathway (providing tryptophan and likely anthranilic acid derivatives) and the terpenoid pathway (providing the monoterpene secologanin) [5] [8] [9]. A key feature enabling the efficient production of these valuable, yet cytotoxic, compounds within the plant is metabolic channeling.

Metabolic channeling refers to the spatial organization of enzymes and metabolites within the cell, where intermediates are directly transferred between consecutive enzymes in a pathway without complete equilibration with the bulk cellular pool. This organization provides several advantages:

  • Enhanced Flux: Increases local concentration of intermediates, speeding up the overall pathway rate.
  • Protection of Unstable Intermediates: Shields reactive or toxic intermediates from degradation or side reactions in the cytosol.
  • Reduced Competition: Minimizes diversion of intermediates into competing metabolic pathways.
  • Regulation: Allows for compartment-specific control of flux.

In Cinchona, evidence points towards channeling operating within the quinoline alkaloid biosynthetic pathway:

  • Compartmentalization: Key enzymatic steps are localized to specific subcellular compartments. The initial steps (e.g., strictosidine synthase catalyzing the condensation of tryptamine and secologanin) occur in the vacuole or associated membranes. Later steps, particularly those involving the formation of the quinoline moiety from an anthranilate-derived precursor and rearrangements, are thought to occur in the endoplasmic reticulum (ER) or associated vesicles [5] [8]. This physical separation requires specific transporters.
  • Transporter Proteins: ABC transporters or proton antiporters are implicated in the sequestration of alkaloids and potentially some intermediates into the vacuole, the main storage site for Cinchona alkaloids like quinine. Furthermore, transporters likely facilitate the movement of intermediates between compartments (e.g., from cytosol to ER, or from ER to vacuole) [8]. This controlled traffic prevents cytosolic accumulation of cytotoxic intermediates and delivers products to storage sites.
  • Enzyme Complexes (Metabolons): While not fully characterized in Cinchona, it is plausible that enzymes catalyzing consecutive steps in the later stages of quinoline ring formation or modification associate into transient or stable multi-enzyme complexes (metabolons) associated with the ER membrane. This would facilitate direct transfer of intermediates. Studies in related alkaloid pathways (e.g., benzylisoquinoline alkaloids) support the existence of such complexes [3] [5].
  • Developmental Regulation: Alkaloid biosynthesis and accumulation in Cinchona are tightly linked to tissue differentiation and plant development. Highest levels of pathway enzymes and alkaloids are found in specific cell types (e.g., bark parenchyma, root tissues) and increase as tissues mature [5] [8]. This suggests spatial and temporal coordination of gene expression and enzyme localization to create functional channeling units in specific organs.
  • Precursor Availability and Feedback: Channeling may also involve regulation by precursor availability (e.g., tryptophan, secologanin) and feedback inhibition by end products. For instance, feeding studies in Cinchona cell and organ cultures show that exogenous tryptophan or tryptamine can sometimes, but not always, enhance alkaloid yield, suggesting points of regulation and potential saturation of transport or entry into the channeled pathway [5] [8].

Table 4: Evidence and Components of Metabolic Channeling in Cinchona Alkaloid Biosynthesis

Component/EvidenceDescription/FunctionImpact on Channeling
Vacuolar LocalizationSite of strictosidine synthesis (early step) and final alkaloid storage.Separates early indole intermediates and final products from cytosol. Requires import/export.
ER LocalizationProposed site for quinoline ring formation and modifications (late steps).Concentrates enzymes for quinoline-specific transformations; may form metabolon core.
ABC Transporters / AntiportersMembrane proteins moving alkaloids/intermediates across tonoplast, ER, or plasma membrane.Sequesters intermediates/products; Protects cytosol; Moves intermediates between compartments enabling channeling.
Hypothetical MetabolonsComplexes of enzymes (e.g., for quinoline ring formation) on ER membrane.Enables direct handoff of unstable intermediates; Increases pathway flux and specificity.
Tissue-Specific ExpressionHigh expression/activity in bark, roots, specific cell layers.Confines pathway to specific cell types where channeling machinery is assembled.
Developmental RegulationIncrease in enzyme activity and alkaloid accumulation with tissue maturity.Indicates coordinated assembly of channeled pathway during development.
Precursor Feeding EffectsVariable response to tryptophan/tryptamine/secologanin feeding in cultures.Suggests points of entry into channeled pathway may be regulated/saturated.

Understanding and potentially manipulating metabolic channeling in Cinchona offers a sophisticated approach to enhancing alkaloid yields beyond simply overexpressing structural genes. Strategies could involve co-expressing transporters, engineering protein-protein interactions to stabilize metabolons, or targeting entire enzyme complexes to optimal subcellular locations.

Heterologous Expression of Alkaloid Gene Clusters

The complex, multi-step nature of quinoline alkaloid biosynthesis, often involving enzymes from different families (e.g., P450s, PTs, methyltransferases, oxidoreductases, specific cyclases/ring-modifying enzymes), makes reconstitution in heterologous hosts a powerful but challenging strategy. This approach aims to transfer the biosynthetic capacity into genetically tractable organisms like bacteria (Escherichia coli) or yeast (Saccharomyces cerevisiae, Pichia pastoris) for sustainable production or pathway discovery/characterization [3] [7] [8].

  • Challenges:
  • Multi-Gene Coordination: Quinoline alkaloid pathways often require 10-20 enzymatic steps. Coordinating the expression of numerous genes, many encoding large membrane-associated proteins (P450s), is difficult.
  • Enzyme Solubility and Function: Plant P450s require specific NADPH-cytochrome P450 reductases (CPRs) for activity in heterologous systems. Fungal epoxide-modifying enzymes like PenF and AsqO require specific cellular environments or co-factors (protonation). PTs may have specific lipid or membrane requirements [7].
  • Toxicity of Intermediates/Products: Many alkaloids and their intermediates are cytotoxic to microbial hosts, limiting accumulation.
  • Precursor Availability: Hosts may lack sufficient pools of primary precursors (chorismate for anthranilate, IPP/DMAPP for prenylation, specific amino acids) or the capacity to produce them at high flux.
  • Compartmentalization/Channeling: Recreating the subcellular organization (ER, vacuoles) and transport systems present in plant cells is extremely challenging in microbes.
  • Strategies and Progress:
  • Cloning Key Enzymes: Individual genes encoding pathway-limiting enzymes (e.g., strictosidine synthase (STR), strictosidine β-glucosidase (SGD) for early Cinchona/MIA steps; specific prenyltransferases (PTs); cytochrome P450s; novel epoxide cyclases/rearrangases like PenF/AsqO) have been cloned and expressed heterologously to confirm function and study substrate specificity [3] [7].
  • Reconstituting Partial Pathways: Significant progress has been made in expressing subsets of pathway enzymes:
  • Early Terpenoid Indole Alkaloid (TIA) Steps: Expression of genes for tryptophan decarboxylase (TDC), geraniol-10-hydroxylase (G10H - P450), secologanin synthase (SLS - P450), and STR in yeast or plant cells has successfully produced strictosidine, the universal precursor of most TIAs, including the quinoline-containing Cinchona alkaloids [3] [8].
  • Microbial Quinoline Pathways: Genes encoding the core enzymes for fungal quinolone alkaloid biosynthesis (e.g., NRPS for backbone assembly, PTs like PenI/PenH, specific P450s, PenF/AsqO) have been expressed in Aspergillus hosts (e.g., A. nidulans) to reconstitute parts of the penigequinolone or aspoquinolone pathways and produce novel derivatives [7].
  • Engineered Yeast Platforms: S. cerevisiae is increasingly engineered as a chassis for complex plant alkaloid production. This involves:
  • Boosting Precursor Supply: Engineering shikimate pathway flux (chorismate for anthranilate/tryptophan), MEP/MVA pathways (IPP/DMAPP), and co-factor regeneration (NADPH for P450s).
  • Expressing Plant P450s and CPRs: Co-expressing functional plant P450-CPR pairs is crucial for oxidation/cyclization steps.
  • Combinatorial Pathway Assembly: Using techniques like TAR cloning or yeast assembly to introduce large gene clusters or multiple expression cassettes simultaneously [7]. For example, combinatorial expression of shuffled genes from different indole diterpene pathways in yeast yielded novel products [7].
  • Addressing Toxicity: Using transporters for export, engineering tolerance, or employing inducible systems to separate growth and production phases.
  • Transgenic Plants: While not strictly heterologous expression in microbes, expressing key Cinchona genes (e.g., TDC, STR) in related non-producing plants or model plants like Nicotiana tabacum has been explored, but with limited success in producing complex late-stage quinoline alkaloids like quinine due to missing downstream enzymes and channeling [3] [8].
  • Future Directions: Successfully expressing full quinoline alkaloid pathways, especially the complex late stages forming the quinoline ring system in Cinchona or the intricate prenylated/cyclized structures in Rutaceae/fungi, requires:
  • Identification of All Pathway Genes: Genomic, transcriptomic, and proteomic studies of producer plants and fungi are essential to identify missing genes (e.g., specific anthranilate-utilizing enzymes in Cinchona, cyclases/dehydrogenases in furoquinoline formation).
  • Synthetic Biology Tools: Advanced tools for multi-gene assembly (Golden Gate, MoClo), precise control of expression levels (promoter engineering), subcellular targeting in yeast/microbes, and dynamic pathway regulation are crucial.
  • Host Engineering: Further optimization of microbial hosts (yeast, E. coli) for alkaloid precursor supply, redox cofactor balance, and tolerance remains critical. Pichia pastoris offers advantages for P450 expression due to its strong peroxisomal membrane (functionally analogous to ER).
  • Mimicking Channeling: Engineering synthetic protein scaffolds or organelle-like compartments in microbes to co-localize enzymes and mimic metabolic channeling could significantly improve flux and yield.

Heterologous expression remains the most promising route for the sustainable large-scale production of valuable quinoline alkaloids like quinine or novel bioactive derivatives discovered in plants and fungi, bypassing the need for extraction from natural sources or complex total chemical synthesis.

Properties

Product Name

Quinoline alkaloid

IUPAC Name

(R)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

InChI

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m0/s1

InChI Key

LOUPRKONTZGTKE-FOEVPDMQSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@H]4C=C)O

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